3-Bromo-2-chloro-6-iodoaniline
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Overview
Description
3-Bromo-2-chloro-6-iodoaniline is an aromatic amine compound characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-iodoaniline typically involves multiple steps, starting from aniline derivatives. One common method involves the sequential halogenation of aniline. The process begins with the bromination of aniline to form 4-bromoaniline. This intermediate is then chlorinated to yield 4-bromo-2-chloroaniline. Finally, iodination is carried out using iodine monochloride in the presence of acetic acid to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-iodoaniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of halogen substituents on the benzene ring makes it susceptible to further electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and iodine in the presence of catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Further halogenated derivatives.
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation and Reduction: Nitroaniline or reduced aniline derivatives.
Scientific Research Applications
3-Bromo-2-chloro-6-iodoaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-iodoaniline involves its interaction with various molecular targets. The halogen substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The amino group can form hydrogen bonds with target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but lacks the chlorine substituent.
2-Chloro-6-iodoaniline: Similar structure but lacks the bromine substituent.
3-Bromo-2,4-dichloroaniline: Similar structure but lacks the iodine substituent.
Uniqueness
3-Bromo-2-chloro-6-iodoaniline is unique due to the presence of all three halogen substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-2-chloro-6-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEJZLKHHOWLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Cl)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1695342-13-2 |
Source
|
Record name | 3-bromo-2-chloro-6-iodoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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